1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C₁₈H₁₄N₄O₃Br . It features a fused pyrazolo[3,4-b]pyridine ring system with additional substituents. The exact arrangement of atoms and bond angles can be visualized through X-ray crystallography or computational methods .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Research on derivatives of pyrazolo[3,4-b]pyridine, including 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has focused on the synthesis and structural analysis of these compounds. Experimental and theoretical studies have been conducted to explore the functionalization reactions and the formation of various derivatives. For instance, studies have explored the reaction mechanisms leading to different pyrazole and pyridine derivatives, providing insights into their chemical behavior and potential applications in material science and pharmaceuticals. The structures of these synthesized compounds have been determined spectroscopically, with additional analysis provided by quantum chemical calculations to understand their stability and reactivity (İ. Yıldırım et al., 2005; D. Volochnyuk et al., 2010).
Supramolecular Chemistry
Significant research has also been directed towards understanding the supramolecular interactions involving pyridine derivatives. Studies have reported the formation of multicomponent adducts through classical hydrogen bonds and various noncovalent interactions, revealing the potential of these compounds in designing new materials with specific properties. The analysis of crystal structures and intermolecular forces provides valuable information for the development of supramolecular chemistry and materials science (W. Fang et al., 2020).
Antimicrobial and Antimycobacterial Activities
Derivatives of pyrazolo[3,4-b]pyridine have been evaluated for their antimicrobial and antimycobacterial activities. Synthesis of nicotinic acid hydrazide derivatives and their subsequent screening against various microbial strains have demonstrated the potential of these compounds as promising agents in treating infections. This line of research highlights the pharmaceutical applications of pyrazolo[3,4-b]pyridine derivatives in developing new antimicrobial agents (.. R.V.Sidhaye et al., 2011).
Molecular Docking and In Vitro Screening
Research into the synthesis of novel pyridine and fused pyridine derivatives, including pyrazolo[3,4-b]pyridines, has extended to molecular docking and in vitro screening for biological activities. These studies aim to identify compounds with potential therapeutic applications, leveraging computational methods to predict interactions with biological targets. The identification of compounds exhibiting antimicrobial and antioxidant activities through these approaches underscores the role of pyrazolo[3,4-b]pyridine derivatives in drug discovery and development (E. M. Flefel et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes . The specific targets and their roles would need further investigation.
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets through various mechanisms, such as nucleophilic addition–elimination reactions
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The exact pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Compounds with similar structures have shown various biological activities, such as antileishmanial and antimalarial activities
properties
IUPAC Name |
1,3-dimethyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-12-10(14(19)20)6-11(9-4-3-5-15-7-9)16-13(12)18(2)17-8/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJKXCJMWFWZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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